BIIB021

Vue d'ensemble

Description

BIIB021 est un inhibiteur de la protéine de choc thermique 90 (Hsp90) de petite taille, entièrement synthétique et administrable par voie orale. La Hsp90 est une chaperonne moléculaire qui joue un rôle crucial dans la maturation et la stabilisation de diverses protéines cellulaires. L'inhibition de la Hsp90 entraîne la dégradation des oncoprotéines qui stimulent la progression maligne, ce qui fait de la Hsp90 une cible importante pour la thérapie anticancéreuse .

Méthodes De Préparation

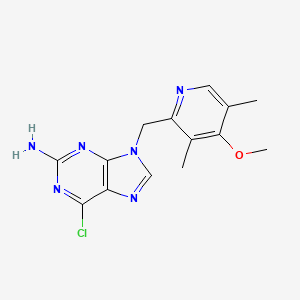

BIIB021 est un composé entièrement synthétique. La voie de synthèse implique la préparation d'un squelette purinique, qui est ensuite fonctionnalisé pour introduire les substituants nécessaires. Le composé est synthétisé en substituant un atome de chlore en position 6 et un groupe (4-méthoxy-3,5-diméthylpyridin-2-yl)méthyle en position 9 du cycle purinique . Les méthodes de production industrielle impliquent l'optimisation des conditions réactionnelles pour obtenir un rendement et une pureté élevés, garantissant l'efficacité et la sécurité du composé pour une utilisation clinique .

Analyse Des Réactions Chimiques

BIIB021 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : this compound peut subir des réactions de substitution où des substituants spécifiques sur le cycle purinique sont remplacés par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé modèle pour étudier l'inhibition de la Hsp90 et ses effets sur le repliement et la stabilité des protéines.

Biologie : Le composé est utilisé pour étudier le rôle de la Hsp90 dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'apoptose et la réponse au stress.

Médecine : this compound est étudié pour son potentiel en tant qu'agent anticancéreux. .

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive à la geldanamycine dans la poche de liaison à l'ATP de la Hsp90. Cette liaison interfère avec la fonction de chaperonne de la Hsp90, ce qui conduit à la dégradation des protéines clientes telles que HER-2, AKT et Raf-1. L'inhibition de la Hsp90 entraîne la régulation positive des protéines de choc thermique Hsp70 et Hsp27, ce qui conduit en fin de compte à l'inhibition de la croissance et à la mort cellulaire dans les cellules tumorales .

Applications De Recherche Scientifique

Hematologic Malignancies

- Myelodysplastic Syndromes (MDS): In a study involving SKM-1 cells, BIIB021 demonstrated a concentration-dependent inhibition of cell growth with IC50 values of 275.2 nM at 24 hours and 163.9 nM at 48 hours. The compound induced apoptosis via the activation of caspases, notably caspase-3, -8, and -9 .

- T and NK Lymphomas: this compound effectively suppressed the growth of EBV-positive NK cell lymphomas in murine models, indicating its potential as a treatment for lymphoproliferative disorders .

Solid Tumors

- Gastrointestinal Stromal Tumors (GIST): A Phase II clinical trial showed that this compound improved outcomes in patients with GISTs that were refractory to standard treatments. Patients exhibited significant reductions in tumor metabolic activity as measured by PET scans .

- Adrenocortical Carcinoma: Preclinical studies indicated that this compound was more effective than traditional Hsp90 inhibitors like 17-AAG in treating adrenocortical carcinoma, particularly in tumors expressing P-glycoprotein, which is associated with drug resistance .

Case Studies

Efficacy Against Drug Resistance

This compound's ability to target tumors with acquired multidrug resistance makes it a promising candidate for treating difficult-to-manage cancers. Studies have shown that it retains efficacy even in cells with upregulated efflux pumps or antiapoptotic mechanisms that typically confer resistance to other therapies .

Mécanisme D'action

BIIB021 exerts its effects by binding competitively with geldanamycin in the ATP-binding pocket of Hsp90. This binding interferes with the chaperone function of Hsp90, leading to the degradation of client proteins such as HER-2, AKT, and Raf-1. The inhibition of Hsp90 results in the up-regulation of heat shock proteins Hsp70 and Hsp27, ultimately leading to growth inhibition and cell death in tumor cells .

Comparaison Avec Des Composés Similaires

BIIB021 est unique par rapport aux autres inhibiteurs de la Hsp90 en raison de sa nature entièrement synthétique et de sa disponibilité par voie orale. Des composés similaires comprennent :

Geldanamycine : Un inhibiteur de la Hsp90 à base de produits naturels qui se lie au site de liaison à l'ATP de la Hsp90.

Radicicol : Un autre inhibiteur de la Hsp90 à base de produits naturels avec une structure chimique différente.

Triptolide : Un inhibiteur de l'acétyltransférase des histones qui a montré des effets combinés avec this compound pour induire la cytotoxicité

La nature synthétique et la disponibilité par voie orale de this compound en font un candidat prometteur pour une utilisation clinique, offrant une flexibilité dans le schéma posologique et des biomarqueurs potentiels pour les essais cliniques .

Activité Biologique

BIIB021, also known as a next-generation inhibitor of heat shock protein 90 (Hsp90), has garnered significant attention for its potential therapeutic applications in various cancers. This compound demonstrates a multifaceted biological activity, particularly in inducing apoptosis and inhibiting tumor growth across different cancer types, including hematological malignancies and solid tumors.

This compound functions primarily by binding to Hsp90, disrupting its chaperone activity, and leading to the degradation of client proteins involved in tumor growth and survival. This includes key oncogenic proteins such as HER-2, Akt, and Raf-1. The inhibition of Hsp90 results in the destabilization of these proteins, ultimately triggering apoptotic pathways within cancer cells .

Cytotoxicity and Apoptosis Induction

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study on chronic myeloid leukemia (CML) cells demonstrated that this compound induced significant cytotoxicity in both imatinib-sensitive and -resistant cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (nM) at 48 hours |

|---|---|

| K562 | 513.99 |

| K562/G | 603.53 |

| 32Dp210 | 110.08 |

| 32Dp210-T315I | 148.07 |

Additionally, this compound treatment led to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins Bak and Bad, alongside a decrease in anti-apoptotic Mcl-1 .

Cell Cycle Arrest

This compound also induces cell cycle arrest. In Molt-4 cells, treatment with this compound resulted in a dose-dependent accumulation of cells in the G0/G1 phase, with significant reductions in S phase progression. The observed changes indicate that this compound effectively halts cell proliferation by interfering with cell cycle dynamics .

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound. A phase II clinical trial highlighted its potential in treating gastrointestinal stromal tumors (GIST), where patients exhibited objective responses despite being refractory to traditional therapies . Moreover, studies involving murine models have shown that this compound can suppress the growth of EBV-positive T and NK cell lymphomas through apoptosis induction and cell cycle arrest mechanisms .

Combination Therapies

Research has also explored the synergistic effects of combining this compound with other therapeutic agents. For example, combining this compound with autophagy inhibitors has been shown to enhance the drug's cytotoxic effects against CML cells, indicating a potential strategy for overcoming resistance mechanisms . Furthermore, its combination with traditional chemotherapeutics like doxorubicin has demonstrated additive effects in reducing tumor viability .

Propriétés

IUPAC Name |

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDDKSCVCJTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025952 | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848695-25-0 | |

| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIB021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB021 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIB 021 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIIB021 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.